
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C14H26N2O4·HCl. It is commonly used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-amino-3-methoxy-3-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality and yield .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group undergoes acid-mediated cleavage under standard conditions. For example:
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HCl in dioxane (4M, 25°C, 2–4 hours) removes the Boc group quantitatively, yielding the free amine hydrochloride salt .
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Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 0°C to RT, 1 hour) achieves similar deprotection with >90% efficiency .
Key Data:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
HCl/dioxane | 25°C, 2–4 hrs | Piperidine-4-(2-amino-3-methoxypropionate) hydrochloride | 98% | |
TFA/DCM | 0°C→RT, 1 hr | Free amine trifluoroacetate salt | 95% |
Ester Hydrolysis and Functionalization
The 3-methoxy-3-oxopropyl moiety undergoes hydrolysis or transesterification:
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Saponification : Treatment with NaOH (2M, MeOH/H₂O, reflux, 6 hours) converts the methyl ester to a carboxylic acid, forming tert-butyl 4-(2-amino-3-carboxypropyl)piperidine-1-carboxylate .
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Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.4, 37°C, 12 hours) selectively hydrolyze the ester to yield chiral intermediates .
Comparative Reactivity:
Reaction Type | Reagent/Conditions | Product | Selectivity | Source |
---|---|---|---|---|
Alkaline | NaOH/MeOH/H₂O, reflux | Carboxylic acid | Non-chiral | |
Enzymatic | Lipase, pH 7.4, 37°C | (R)- or (S)-carboxylic acid | >90% ee |
Amide Bond Formation
The primary amine participates in coupling reactions:
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HATU/DIPEA-mediated amidation : Reacts with carboxylic acids (e.g., benzyloxycarbonyl-protected amino acids) in DMF (RT, 12 hours) to form stable amides .
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Carbodiimide coupling : EDC/HOBt with N-protected glycine in THF yields glycinamide derivatives (85–92% yield) .
Example Protocol:
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Dissolve 1 mmol amine hydrochloride in DMF.
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Add 1.2 mmol carboxylic acid, 1.5 mmol HATU, 3 mmol DIPEA.
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Stir at RT for 12 hours → isolate via precipitation (yield: 88%) .
Reductive Amination and Alkylation
The amino group facilitates reductive transformations:
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Borch reduction : Reacts with ketones (e.g., acetone) in MeOH using NaBH₃CN (RT, 6 hours) to form secondary amines (75% yield).
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) and K₂CO₃ in DMF (60°C, 8 hours) produces N-alkylated derivatives .
Critical Parameters:
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Steric hindrance from the piperidine ring slows alkylation kinetics.
Cyclization and Ring-Opening
Intramolecular reactions dominate under specific conditions:
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Lactam formation : Heating in toluene (110°C, 24 hours) induces cyclization via nucleophilic attack of the amine on the ester carbonyl, generating a 7-membered lactam (55% yield) .
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Acid-catalyzed ring-opening : Exposure to H₂SO₄ (conc., 0°C) cleaves the piperidine ring, yielding linear diamines.
Oxidation and Reduction
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Oxidation : MnO₂ in acetone (RT, 12 hours) oxidizes the primary amine to a nitro group (low yield, ~30%) .
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Ketone reduction : NaBH₄ in MeOH reduces the 3-oxopropyl ketone to a secondary alcohol (82% yield) .
Stability and Degradation
Scientific Research Applications
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride, also known by its CAS number 2241139-35-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
- Molecular Formula : C14H26N2O4·HCl
- Molecular Weight : 296.84 g/mol
- Purity : Typically ≥95%
The compound is believed to interact with various biological pathways, primarily through the modulation of nitric oxide (NO) synthesis. NO plays a crucial role in numerous physiological processes, including:
- Vasodilation : NO induces relaxation of vascular smooth muscle, contributing to blood pressure regulation.
- Inflammatory Response : It mediates the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in immune responses .
Pharmacological Properties
The pharmacological profile of this compound includes:
Property | Value |
---|---|
Human Intestinal Absorption | High |
Blood-Brain Barrier Permeability | Moderate |
P-glycoprotein Substrate | Yes |
CYP450 Interaction | Non-substrate for CYP2D6 |
These properties suggest potential therapeutic applications in conditions requiring modulation of vascular tone and inflammatory responses.
Case Studies and Research Findings
- Vascular Effects : A study demonstrated that compounds similar to tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine can enhance endothelial function by increasing NO availability, thereby improving vascular health in models of hypertension .
- Anti-inflammatory Activity : Research indicated that this compound could reduce inflammation markers in macrophages, suggesting a potential role in treating chronic inflammatory diseases .
- Neuroprotective Effects : Preliminary studies have shown that related piperidine derivatives exhibit neuroprotective properties by modulating neurotransmitter systems, which may be beneficial in neurodegenerative conditions .
Properties
Molecular Formula |
C14H27ClN2O4 |
---|---|
Molecular Weight |
322.83 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)16-7-5-10(6-8-16)9-11(15)12(17)19-4;/h10-11H,5-9,15H2,1-4H3;1H |
InChI Key |
JVZQFXVMDAQXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
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